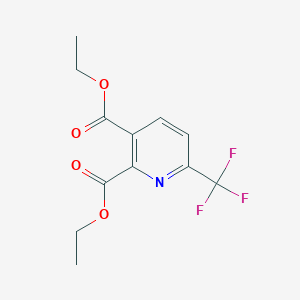

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it a valuable building block in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 6-trifluoromethylpyridine-2,3-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the diethyl ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester (C12H12F3NO4) is a chemical compound with potential applications in the agrochemical and pharmaceutical industries . Research and development involving trifluoromethylpyridine (TFMP) derivatives have increased since the early 1980s due to the development of economically feasible synthesis processes .

Scientific Research Applications

While specific case studies and comprehensive data tables focused solely on "this compound" are not available in the search results, the broader applications of trifluoromethylpyridines and related compounds can provide insight.

General Information:

Synthesis Methods for TFMP Derivatives :

- Chlorine/fluorine exchange using trichloromethylpyridine.

- Construction of a pyridine ring from a trifluoromethyl-containing building block.

- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

Applications of TFMP Derivatives :

- Agrochemicals: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate in the synthesis of crop protection products.

- Pharmaceuticals: Trifluoromethylpyridines are used in the synthesis of various pharmaceuticals. For example, 2-(Trifluoromethyl)isonicotinic acid is used in the synthesis of naporafenib, and Fuzapladib is an animal health product that contains a TFMP moiety.

- Animal Health: Fluazuron and Fuzapladib are examples of animal health products containing a TFMP moiety.

Table of Animal Health Products Containing a TFMP Moiety :

| No. | Common Name | CF3 Position | Efficacy Disease | CAS No. |

|---|---|---|---|---|

| 1 | Fluazuron | β (5) | Tick control in beef cattle | 86811-58-7 |

| 2 | Fuzapladib | β (5) | Acute pancreatitis drug for dogs | 351999-87-6 |

Related Compounds

- Pyridine-2,3-dicarboxylic acid esters: These compounds can be prepared by reacting 2,3-dichloropyridines with carbon monoxide and an alcohol in the presence of a catalyst and a base . The general formula is described in the patent literature, where R is C1-6-alkyl, C3-6-cycloalkyl, aryl or arylalkyl, and R1 to R3, independently of one another, represent hydrogen, C1-6-alkyl, fluorinated C1-6-alkyl, C1-6-alkoxy, (C1-6-alkoxy)-C1-6-alkyl or (C1-6-alkoxy)carbonyl .

- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: This compound has the formula C16H14F3NO and can be synthesized from (6-(trifluoromethyl)pyridin-2-yl)methanol by reaction with methyl 2-chloromethylphenylacetate .

Wirkmechanismus

The mechanism of action of 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Trifluoromethyl-pyridine-2-carboxylic acid: Similar structure but lacks the diethyl ester groups.

2,3-Dichloro-5-(trifluoromethyl)-pyridine: Contains additional chlorine atoms, leading to different chemical properties and reactivity.

Uniqueness

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester is unique due to the presence of both the trifluoromethyl group and the diethyl ester groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications .

Biologische Aktivität

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester (CAS Number: 120083-60-5) is a member of the trifluoromethylated pyridine family, characterized by the presence of a trifluoromethyl group and diethyl ester functionalities. This compound is notable for its unique chemical properties, which include enhanced lipophilicity and stability, making it a valuable building block in various fields such as pharmaceuticals, agrochemicals, and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's membrane permeability, allowing it to penetrate cells and engage with intracellular proteins and enzymes. This interaction can lead to inhibition of enzymatic activity, which is crucial for various therapeutic applications.

Applications in Research and Medicine

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property is particularly useful in drug development aimed at treating diseases linked to enzyme dysfunction.

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its ability to stabilize certain proteins involved in cellular stress responses could make it a candidate for further clinical investigations.

- Biological Pathways : A study highlighted the synergistic effects of pyridine derivatives on hair growth through modulation of the hypoxia-inducible factor (HIF-1α) pathway. Although this study focused on a related compound (pyridine-2,4-dicarboxylic acid diethyl ester), it underscores the potential biological relevance of pyridine derivatives in enhancing hair density and combating oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Trifluoromethyl-pyridine-2-carboxylic acid | Lacks diethyl ester groups | Moderate enzyme inhibition |

| 2,3-Dichloro-5-(trifluoromethyl)-pyridine | Contains chlorine atoms | Different reactivity profile |

The unique combination of the trifluoromethyl group and diethyl ester in this compound distinguishes it from similar compounds, providing enhanced stability and lipophilicity which are advantageous for biological applications .

Study on Hair Growth Enhancement

A clinical study involving the combination of pyridine derivatives demonstrated significant increases in hair density among subjects treated with formulations containing these compounds. The results indicated that these compounds could stabilize HIF-1α protein levels, thus promoting hair growth through enhanced expression of related genes .

Antioxidant Studies

Research on related pyridine compounds has shown potential antioxidant properties that protect cells from oxidative stress, which is crucial for maintaining cellular health and preventing damage associated with various diseases .

Eigenschaften

IUPAC Name |

diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-3-19-10(17)7-5-6-8(12(13,14)15)16-9(7)11(18)20-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGBHHWDGHXLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.